o-Cresol-d8
Overview
Description
o-Cresol-d8: 2-Methylphenol-d8 , is a deuterated form of o-Cresol. It is a stable isotope-labeled compound where all hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and environmental analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of o-Cresol-d8 typically involves the deuteration of o-Cresol. This process can be achieved through catalytic exchange reactions where o-Cresol is treated with deuterium gas in the presence of a catalyst such as palladium on carbon. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure complete deuteration. The product is then purified through distillation or crystallization to achieve the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions: o-Cresol-d8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form deuterated benzoquinone derivatives.
Reduction: Reduction reactions can convert this compound to deuterated methylcyclohexanol.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are employed under acidic or basic conditions.
Major Products:
Oxidation: Deuterated benzoquinone derivatives.
Reduction: Deuterated methylcyclohexanol.
Substitution: Various deuterated aromatic compounds depending on the substituent introduced.
Scientific Research Applications
Chemistry: o-Cresol-d8 is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its deuterated nature allows for precise tracking using nuclear magnetic resonance spectroscopy .
Biology: In biological research, this compound is used to study metabolic pathways and enzyme kinetics. It helps in understanding the role of specific enzymes in the metabolism of phenolic compounds .
Medicine: this compound is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs. It serves as an internal standard in mass spectrometry-based assays .
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. It is also employed in environmental analysis to monitor the presence of phenolic compounds in various samples .
Mechanism of Action
The mechanism of action of o-Cresol-d8 is primarily related to its role as a tracer and internal standard. In chemical reactions, it helps in elucidating reaction mechanisms by providing insights into the movement and transformation of molecules. In biological systems, it aids in tracking metabolic pathways and enzyme activities by serving as a stable isotope-labeled compound .
Comparison with Similar Compounds
- m-Cresol-d8 (3-Methylphenol-d8)
- p-Cresol-d8 (4-Methylphenol-d8)
- Phenol-d6 (Benzene-d6-ol)
- Anisole-d8 (Methoxybenzene-d8)
Comparison: o-Cresol-d8 is unique due to its specific deuteration pattern, which provides distinct spectral properties in nuclear magnetic resonance spectroscopy. Compared to m-Cresol-d8 and p-Cresol-d8, this compound has different reactivity and substitution patterns due to the position of the methyl group on the aromatic ring. Phenol-d6 and Anisole-d8, while also deuterated, have different functional groups, leading to varied chemical behaviors and applications .
Properties
IUPAC Name |
1,2,3,4-tetradeuterio-5-deuteriooxy-6-(trideuteriomethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c1-6-4-2-3-5-7(6)8/h2-5,8H,1H3/i1D3,2D,3D,4D,5D/hD | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVGKYWNOKOFNN-IWRLGKISSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])[2H])O[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583731 | |
Record name | 2-(~2~H_3_)Methyl(O-~2~H_5_)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
203645-65-2 | |
Record name | 2-(~2~H_3_)Methyl(O-~2~H_5_)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90583731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-Cresol-d8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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